molecular formula C16H17N3OS2 B14169198 5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one CAS No. 674295-53-5

5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one

Cat. No.: B14169198
CAS No.: 674295-53-5
M. Wt: 331.5 g/mol
InChI Key: LPSZYSLEMTUXMK-UHFFFAOYSA-N
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Description

5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one is a complex organic compound with a unique structure that incorporates multiple heteroatoms, including sulfur and nitrogen

Preparation Methods

The synthesis of 5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For example, the reaction might start with the condensation of an isopropyl-substituted amine with a thioxo-containing compound, followed by cyclization and further functional group modifications. Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using catalysts and controlled reaction environments .

Chemical Reactions Analysis

5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be used to convert certain functional groups within the compound to more reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. .

Scientific Research Applications

5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one include other heterocyclic compounds with sulfur and nitrogen atoms. These compounds often share similar reactivity and potential applications but differ in their specific structures and properties. Examples include:

These comparisons highlight the unique aspects of this compound, such as its specific functional groups and potential for diverse applications.

Properties

CAS No.

674295-53-5

Molecular Formula

C16H17N3OS2

Molecular Weight

331.5 g/mol

IUPAC Name

8-propan-2-yl-15-sulfanylidene-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17)-tetraen-13-one

InChI

InChI=1S/C16H17N3OS2/c1-7(2)11-9-6-4-3-5-8(9)10-12-13(22-15(10)17-11)14(20)19-16(21)18-12/h7H,3-6H2,1-2H3,(H2,18,19,20,21)

InChI Key

LPSZYSLEMTUXMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C3=C1CCCC3)C4=C(S2)C(=O)NC(=S)N4

solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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